molecular formula C8H11N5S B15279147 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B15279147
M. Wt: 209.27 g/mol
InChI Key: RGHGCKYNASBHAZ-UHFFFAOYSA-N
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Description

1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both thiazole and triazole rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable molecule in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of a thiazole derivative with a triazole derivative under specific conditions. One common method involves the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium to yield substituted thiazole derivatives . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the reactive positions on the thiazole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions typically require specific solvents, such as dimethylformamide or ethanol, and controlled temperatures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Mechanism of Action

The mechanism of action of 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact pathways and molecular targets depend on the specific application and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and triazole derivatives, such as:

Uniqueness

1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its combination of thiazole and triazole rings, which confer a wide range of reactivity and biological activity. This dual-ring structure allows it to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C8H11N5S

Molecular Weight

209.27 g/mol

IUPAC Name

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H11N5S/c1-5-7(14-6(2)11-5)3-13-4-10-8(9)12-13/h4H,3H2,1-2H3,(H2,9,12)

InChI Key

RGHGCKYNASBHAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CN2C=NC(=N2)N

Origin of Product

United States

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